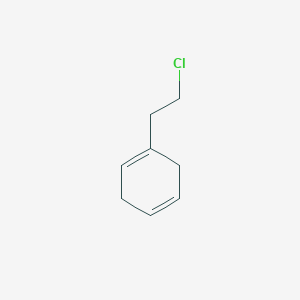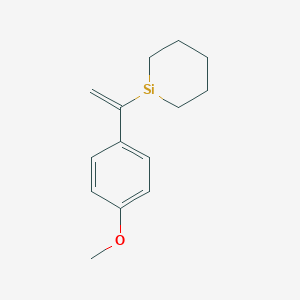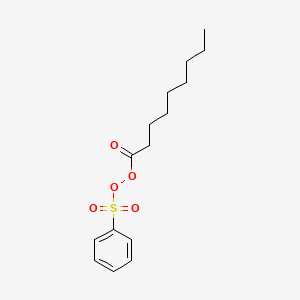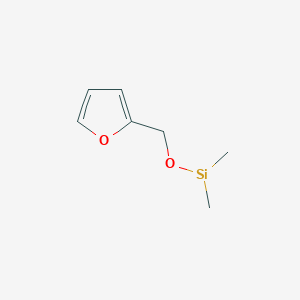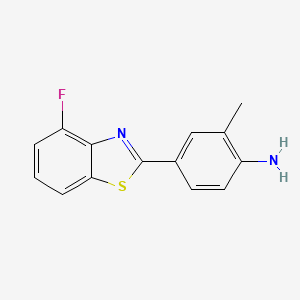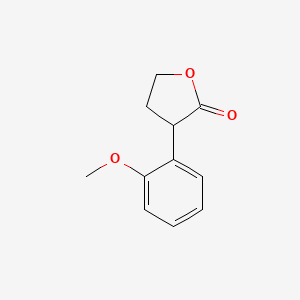![molecular formula C10H21N B14248015 1-Butanamine, 3-methyl-N-[(2S)-2-methylbutylidene]- CAS No. 501015-76-5](/img/structure/B14248015.png)
1-Butanamine, 3-methyl-N-[(2S)-2-methylbutylidene]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butanamine, 3-methyl-N-[(2S)-2-methylbutylidene]- is an organic compound with the molecular formula C10H21N It is a derivative of butanamine, featuring a methyl group and a butylidene group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Butanamine, 3-methyl-N-[(2S)-2-methylbutylidene]- typically involves the reaction of 3-methyl-1-butanamine with an appropriate aldehyde or ketone under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the imine bond.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as distillation and recrystallization are often employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Butanamine, 3-methyl-N-[(2S)-2-methylbutylidene]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the imine group back to the amine.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may regenerate the original amine.
Scientific Research Applications
1-Butanamine, 3-methyl-N-[(2S)-2-methylbutylidene]- has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Butanamine, 3-methyl-N-[(2S)-2-methylbutylidene]- involves its interaction with molecular targets and pathways. The imine group in the compound can form reversible covalent bonds with nucleophiles, influencing various biochemical processes. The specific molecular targets and pathways depend on the context of its application, such as enzyme inhibition or receptor binding.
Comparison with Similar Compounds
1-Butanamine, 3-methyl-: A simpler derivative without the butylidene group.
N-Methyl-1-butanamine: Another derivative with a methyl group attached to the nitrogen atom.
3-Methyl-N-(2-phenylethyl)-1-butanamine: A compound with a phenylethyl group instead of the butylidene group.
Uniqueness: 1-Butanamine, 3-methyl-N-[(2S)-2-methylbutylidene]- is unique due to its specific structural configuration, which imparts distinct chemical and physical properties
Properties
CAS No. |
501015-76-5 |
|---|---|
Molecular Formula |
C10H21N |
Molecular Weight |
155.28 g/mol |
IUPAC Name |
(2S)-2-methyl-N-(3-methylbutyl)butan-1-imine |
InChI |
InChI=1S/C10H21N/c1-5-10(4)8-11-7-6-9(2)3/h8-10H,5-7H2,1-4H3/t10-/m0/s1 |
InChI Key |
RDMRJKOVIBJRLL-JTQLQIEISA-N |
Isomeric SMILES |
CC[C@H](C)C=NCCC(C)C |
Canonical SMILES |
CCC(C)C=NCCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


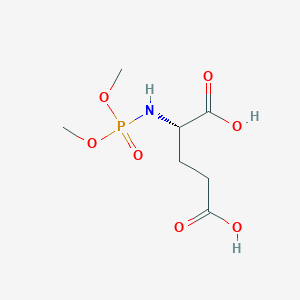
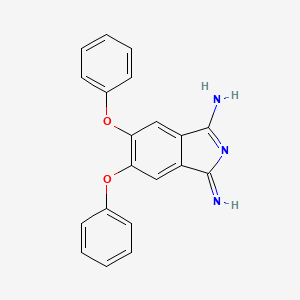
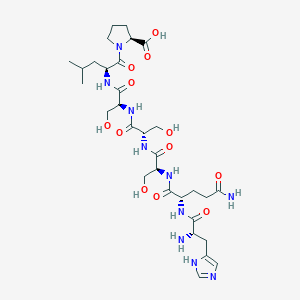
![4-[4-(3-Chlorophenyl)-2-ethyl-1,3-thiazol-5-YL]-N-cyclohexyl-2-pyridylamine](/img/structure/B14247955.png)

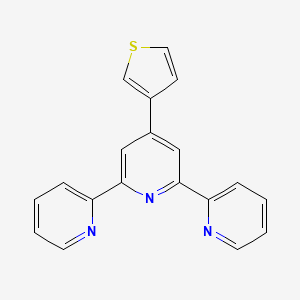
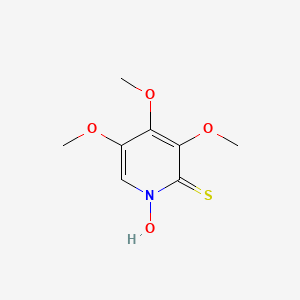
![1-{4-[(10-Bromodecyl)oxy]butyl}pyrene](/img/structure/B14247988.png)
